Chanoclavine

Description

Structure

3D Structure

Properties

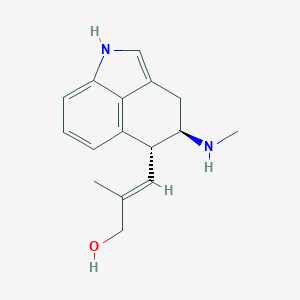

IUPAC Name |

(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHHMCVYMGARBT-HEESEWQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893242 | |

| Record name | Chanoclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-99-0 | |

| Record name | Chanoclavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chanoclavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chanoclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHANOCLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: Discovery, Biosynthesis, and Isolation of Chanoclavine from Fungal Sources

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chanoclavine, a tricyclic clavine alkaloid, represents a crucial intermediate in the biosynthesis of all ergot alkaloids, a class of fungal metabolites with significant pharmacological and agricultural importance. First isolated from the ergot fungus Claviceps, its production has since been identified in other genera, including Aspergillus and Penicillium. Understanding the discovery, biosynthetic pathway, and methods for its isolation is fundamental for the research and development of novel therapeutics and for the biotechnological production of complex ergot alkaloids. This technical guide provides a comprehensive overview of the history, biochemistry, and methodologies associated with this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Discovery and Fungal Occurrence

This compound-I was first isolated and characterized in the mid-20th century from saprophytic cultures of ergot fungi. Groundbreaking work by Hofmann et al. (1957) and Abe et al. (1959) identified this key compound from species of the genus Claviceps.[1] Initially, these fungi were known primarily for producing alkaloids within parasitic sclerotia on rye and other grasses.[2][3] The ability to produce these compounds in axenic (pure) cultures was a significant step forward for research and potential industrial production.[2]

While Claviceps species, such as C. purpurea and C. paspali, are the most well-known producers, this compound-I has also been isolated from other fungal genera.[1] These include Penicillium concavo-rugulosum and the opportunistic human pathogen Aspergillus fumigatus.[1] Some fungal strains may terminate their biosynthetic pathway at this compound-I, accumulating it as a final product, while in others it serves as a branch-point intermediate for the synthesis of more complex tetracyclic ergoline (B1233604) structures like agroclavine (B1664434) and lysergic acid.[4][5]

Biosynthesis of this compound-I

The biosynthesis of this compound-I is a multi-step enzymatic process originating from two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl diphosphate (B83284) (DMAPP) .[3][6] The pathway involves a set of core enzymes encoded by a conserved gene cluster (often named the eas or ergot alkaloid synthesis cluster) found in producing fungi.[4][7] The four genes sufficient for the production of this compound-I are dmaW, easF, easC, and easE.[4][8]

The key steps are:

-

Prenylation: The enzyme Dimethylallyltryptophan synthase (DmaW) catalyzes the C4-prenylation of L-tryptophan with DMAPP to form dimethylallyltryptophan (DMAT).[3][6]

-

N-methylation: DMAT is then N-methylated by the enzyme DMAT N-methyltransferase (EasF) to yield N-methyl-dimethylallyltryptophan (Me-DMAT).[5][6]

-

Oxidative Cyclization: The final and most complex step is the conversion of Me-DMAT to this compound-I. This is a multi-reaction process catalyzed by two key enzymes: this compound-I synthase (EasE, also known as CcsA), a flavin-dependent oxidoreductase, and a catalase-like enzyme (EasC).[7][9][10] This step involves oxidative C-C bond formation to create the characteristic tricyclic structure of this compound.[11]

Experimental Protocols for Isolation and Purification

The following sections detail a generalized workflow for the isolation of this compound from fungal cultures. Methodologies may require optimization based on the specific fungal strain and culture conditions.

Step 1: Fungal Culture and Fermentation

This protocol describes a submerged liquid fermentation, which is common for industrial production.

-

Strain Maintenance: Maintain cultures of a known this compound-producing fungus (e.g., Claviceps purpurea) on a suitable solid medium like Potato Dextrose Agar (PDA) at 25°C.[12]

-

Inoculum Preparation:

-

Production Fermentation:

-

Aseptically transfer the seed culture (e.g., 10% v/v) into a larger production flask or bioreactor containing a production medium. A common medium consists of sucrose (B13894) (100 g/L), asparagine (10 g/L), Ca(NO₃)₂ (1 g/L), MgSO₄·7H₂O (0.25 g/L), and KH₂PO₄ (0.25 g/L).[2]

-

Incubate the production culture at 25°C with shaking (150 rpm) for 12-28 days.[2][13] Monitor alkaloid production periodically via analytical HPLC.

-

Step 2-4: Extraction and Initial Purification

-

Harvesting: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation. The target alkaloids may be present in both the mycelia and the filtrate.

-

Extraction:

-

Combine the mycelia and culture filtrate. Adjust the pH of the mixture to 8.5 with a base such as sodium carbonate or ammonium (B1175870) hydroxide (B78521) to ensure the alkaloids are in their free base form.[13]

-

Perform a liquid-liquid extraction using an organic solvent. Add an equal volume of chloroform or ethyl acetate (B1210297) to the culture mixture in a separatory funnel.[13][14]

-

Shake vigorously and allow the layers to separate. Collect the organic (lower) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.[12]

-

Combine all organic extracts and dry them over anhydrous sodium sulfate.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.[15]

Step 5-7: Chromatographic Purification and Analysis

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a slurry of silica gel 60 in a nonpolar solvent (e.g., chloroform or a hexane/ethyl acetate mixture) and pack it into a glass column.[12]

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform and gradually add methanol (B129727) (e.g., from 0.5% to 5% methanol in chloroform).[14]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or with an appropriate staining reagent (e.g., van Urk's reagent for indole (B1671886) alkaloids).

-

Combine fractions containing the compound with the same retention factor (Rf) as a this compound standard.

-

-

Final Purification (Optional): For obtaining highly pure this compound, fractions from the silica gel column can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[13]

-

Analysis and Characterization:

Quantitative and Spectroscopic Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Table 1: Reported this compound Production Yields

| Fungal Strain/System | Production Titer | Reference |

| Claviceps paspali Li 342/SE 60 | ~160 mg/L (40% of 400 mg/L total alkaloids) | [1] |

| Hybrid Sbio-Csyn System | > 3 g/L | [17][18] |

| Aspergillus nidulans (Engineered) | 241.0 mg/L | [18] |

Table 2: Key Spectroscopic and Physical Data for this compound-I

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂O | [19] |

| Molecular Weight | 256.33 g/mol | [16] |

| Appearance | Crystalline solid | |

| ¹H NMR (Example signals) | Resonances for indole moiety (~6.5-7.2 ppm), vinyl proton (~6.5 ppm), N-methyl group (~2.4 ppm), and methyl group (~1.9 ppm) are characteristic. | [16] |

| ¹³C NMR (Example signals) | Signals for indole carbons (~108-134 ppm), double bond carbons (~130-140 ppm), carbinol carbon (~67 ppm), and methyl carbons are key identifiers. | [16] |

| Mass Spectrometry (m/z) | [M+H]⁺ = 257.16 | [20] |

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Pathways of Ergot Alkaloids [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alkaloid cluster gene ccsA of the ergot fungus Claviceps purpurea encodes this compound I synthase, a flavin adenine dinucleotide-containing oxidoreductase mediating the transformation of N-methyl-dimethylallyltryptophan to this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The important ergot alkaloid intermediate this compound-I produced in the yeast Saccharomyces cerevisiae by the combined action of EasC and EasE from Aspergillus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The important ergot alkaloid intermediate this compound-I produced in the yeast Saccharomyces cerevisiae by the combined action of EasC and EasE from Aspergillus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthase operates by an NADPH-independent superoxide mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]

- 14. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. An unexpected role of EasDaf: catalyzing the conversion of this compound aldehyde to this compound acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A hybrid system for the overproduction of complex ergot alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

Chanoclavine as a Precursor to Ergot Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of chanoclavine's pivotal role as a precursor in the biosynthesis of a diverse array of ergot alkaloids. Ergot alkaloids are a class of fungal secondary metabolites renowned for their complex structures and significant pharmacological activities, forming the basis for numerous pharmaceuticals used in treating conditions such as migraines, Parkinson's disease, and postpartum hemorrhage. Understanding the enzymatic conversion of this compound is critical for the metabolic engineering of production strains and the development of novel therapeutic agents.

The Core Biosynthetic Pathway to the this compound Hub

The journey to the vast spectrum of ergot alkaloids begins with the foundational molecule L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP). A series of five core enzymatic steps, conserved across all known ergot alkaloid-producing fungi, leads to the formation of this compound-I-aldehyde, the crucial branchpoint intermediate.[1] The enzymes responsible for this initial pathway are encoded by a set of genes (the eas cluster), which are typically clustered together in the fungal genome.[2][3]

The initial enzymes in the pathway are Dimethylallyltryptophan synthase (DmaW), which catalyzes the prenylation of L-tryptophan[4], followed by the N-methyltransferase EasF. The subsequent complex oxidative cyclization to form this compound-I is catalyzed by the combined action of the FAD-dependent oxidoreductase EasE and the catalase EasC.[5] Finally, the NAD+-dependent short-chain dehydrogenase/reductase EasD oxidizes the primary alcohol of this compound-I to yield this compound-I-aldehyde.[6][7]

The this compound-I-Aldehyde Branchpoint: Diverging Pathways

This compound-I-aldehyde stands as the last common intermediate for several major classes of ergot alkaloids. The fate of this molecule is determined by the enzymatic machinery present in a specific fungal species, leading to significant structural diversification.[8] The key enzyme controlling this branch point is EasA, an oxidoreductase of the Old Yellow Enzyme (OYE) family, which exhibits different activities in different fungi.[8][9]

The Agroclavine (B1664434) Route to Lysergic Acid Derivatives

In most species of the Clavicipitaceae family, such as Claviceps purpurea, EasA functions as an isomerase.[9] It facilitates the cyclization of this compound-I-aldehyde to an iminium ion intermediate, which is then reduced by the NADPH-dependent reductase EasG to form agroclavine .[10][11] Agroclavine is the precursor to the pharmaceutically vital lysergic acid and its complex derivatives, the ergopeptines.[10]

The Festuclavine Route to other Clavines

In fungi belonging to the Trichocomaceae family, like Aspergillus fumigatus, the EasA homolog acts as a reductase.[8] This enzymatic activity leads to the formation of festuclavine .[8] Festuclavine can be further modified by other enzymes to produce a variety of other clavine alkaloids, such as fumigaclavines.[12]

Quantitative Data Presentation

The production of ergot alkaloids from this compound has been a significant focus of metabolic engineering. The following tables summarize key quantitative data regarding product titers achieved in engineered fungal systems and the known enzymatic parameters.

Table 1: Product Titers from this compound Precursors in Engineered Fungal Hosts

| Product | Precursor(s) | Host Organism | Titer (mg/L) | Reference |

| Prethis compound | Tryptophan, DMAPP, SAM | Aspergillus nidulans | 333.8 | [13] |

| This compound-I | Prethis compound | E. coli (WCC) | ~3340 | [14][15] |

| This compound-I | Tryptophan, DMAPP, SAM | Aspergillus nidulans | 241.0 | [13] |

| Agroclavine | Prethis compound | A. nidulans (MCF) + CFS | 1209 | [10] |

| Agroclavine | Tryptophan, DMAPP, SAM | Aspergillus nidulans | 78.7 | [13] |

| Festuclavine | Tryptophan, DMAPP, SAM | Aspergillus nidulans | 99.2 | [13] |

WCC: Whole-Cell Catalysis; MCF: Microbial Cell Factory; CFS: Cell-Free System.

Table 2: Kinetic Parameters of Key Ergot Alkaloid Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| DmaW | Claviceps purpurea | L-Tryptophan | 12 µM | 0.04 s-1 | [4] |

| DmaW | Claviceps purpurea | DMAPP | 3.6 µM | 0.04 s-1 | [4] |

| EasDaf | Aspergillus fumigatus | This compound-I | Data not available | Data not available | [16] |

| EasG | Claviceps purpurea | This compound-I-aldehyde | Data not available | Data not available | [11] |

| EasA | Aspergillus fumigatus | This compound-I-aldehyde | Data not available | Data not available | [8] |

Note: Comprehensive kinetic data for many enzymes in the ergot alkaloid pathway, particularly those downstream of this compound-I, are not yet widely available in the literature. This represents a significant area for future research.

Experimental Protocols

This section outlines methodologies for key experiments in the study of this compound conversion, from enzyme production to product analysis.

General Protocol: Heterologous Expression and Purification of His-tagged Pathway Enzymes

This protocol describes a general workflow for producing and purifying enzymes like EasD and EasG for in vitro studies.

-

Gene Synthesis and Cloning : Synthesize the codon-optimized cDNA of the target gene (e.g., easG from C. purpurea) and clone it into an expression vector such as pET-28a(+) to generate an N-terminal His6-tagged fusion protein.

-

Transformation : Transform the resulting plasmid into a suitable expression host, typically E. coli BL21(DE3).

-

Protein Expression :

-

Inoculate a 5 mL LB medium starter culture (with 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C.

-

Use the starter culture to inoculate 1 L of LB medium (with kanamycin) and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Continue incubation at a reduced temperature (e.g., 16-20°C) for 16-20 hours.

-

-

Cell Lysis : Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells using sonication or a French press.

-

Purification :

-

Clarify the lysate by centrifugation (e.g., 15000 x g, 30 min, 4°C).

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

-

Elute the His-tagged protein using elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Verification : Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Pool pure fractions and dialyze against a suitable storage buffer.

In Vitro Enzyme Assay: this compound-I Dehydrogenase (EasD)

This protocol is adapted from the characterization of EasDaf from Aspergillus fumigatus.

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

50 mM Phosphate (B84403) Buffer (pH 7.0)

-

2 mM this compound-I (substrate)

-

20 mM NAD+ (cofactor)

-

0.5 mM Purified EasD enzyme

-

-

Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., time points from 20 to 300 minutes can be taken to monitor progress).

-

Quenching : Stop the reaction by adding 100 µL of ice-cold methanol (B129727).

-

Sample Preparation : Vortex the quenched reaction and centrifuge at >12,000 x g for 5 minutes to pellet the precipitated protein.

-

Analysis : Filter the supernatant through a 0.22 µm filter and analyze by HPLC or LC-MS to quantify the formation of this compound-I-aldehyde.

In Vitro Enzyme Assay: Agroclavine Synthase (EasG)

This protocol is based on the described in vitro conversion of this compound-I-aldehyde to agroclavine.[9][11]

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture (e.g., 50-100 µL) containing:

-

Phosphate or Tris-HCl buffer (pH 7.0-8.0)

-

This compound-I-aldehyde (substrate, e.g., 0.5 mM)

-

Purified EasG enzyme (e.g., 10 µM)

-

NADPH (cofactor, e.g., 2-4 mM)

-

Reduced glutathione (B108866) (GSH) (e.g., 1-2 mM)

-

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 30°C) for 1-4 hours.

-

Quenching and Extraction : Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the products.

-

Sample Preparation : Centrifuge to separate the phases. Collect the upper organic (ethyl acetate) layer and evaporate to dryness under a stream of nitrogen.

-

Analysis : Re-dissolve the residue in methanol and analyze by HPLC or LC-MS/MS to detect and quantify agroclavine.

Analytical Method: UHPLC-MS/MS for Ergot Alkaloid Quantification

This is a generalized procedure based on common methods for ergot alkaloid analysis.

-

Sample Extraction :

-

Weigh 1.0 g of ground sample (e.g., fungal mycelia, culture broth).

-

Add 10 mL of an extraction solvent (e.g., acetonitrile/3 mM ammonium (B1175870) carbonate, 85:15, v/v).

-

Shake vigorously for 30 minutes.

-

Centrifuge at >9000 rpm for 5 minutes.

-

-

Cleanup (dSPE) :

-

Transfer an aliquot of the supernatant (e.g., 5 mL) to a tube containing a dSPE sorbent (e.g., 150 mg C18).

-

Vortex for 30 seconds and centrifuge.

-

-

LC-MS/MS Analysis :

-

Column : C18 or C6-Phenyl reversed-phase column (e.g., 150 x 2.0 mm, 3 µm).

-

Mobile Phase A : Water with 0.1% formic acid or 3 mM ammonium carbonate.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient from ~10% B to 95% B over 10-15 minutes.

-

Mass Spectrometry : Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, agroclavine, festuclavine, and other target alkaloids.

-

Regulation of Ergot Alkaloid Biosynthesis

The biosynthesis of ergot alkaloids is a tightly regulated process. The genes responsible for the pathway are typically located together in a biosynthetic gene cluster (eas cluster).

-

Gene Clustering and Co-regulation : The physical clustering of the eas genes facilitates their co-regulation. Northern blot analyses have shown that most genes within the cluster are co-transcribed, indicating a coordinated expression mechanism.

-

Nutrient Repression : A key regulatory factor is the concentration of phosphate in the culture medium. High levels of phosphate have been shown to repress the expression of the eas gene cluster, thereby inhibiting alkaloid production. This is a common regulatory mechanism for secondary metabolism in fungi, ensuring that resources are allocated to primary growth when nutrients are abundant.

-

Transcriptional Control : While the specific signaling cascade is not fully elucidated, the regulation is known to occur at the transcriptional level. The presence of pathway-specific transcription factors that bind to promoter regions within the eas cluster is hypothesized, but a comprehensive model of the regulatory network remains an active area of research.

Conclusion and Future Perspectives

This compound, and specifically its aldehyde derivative, represents the central hub in ergot alkaloid biosynthesis, from which a remarkable diversity of structures is generated. The enzymatic steps converting this precursor are key targets for synthetic biology and metabolic engineering efforts aimed at improving the production of existing pharmaceuticals and creating novel, bioactive compounds. While significant progress has been made in elucidating the pathway and heterologously producing these alkaloids, several areas warrant further investigation. A deeper understanding of the enzyme kinetics and catalytic mechanisms, particularly for the branching enzyme EasA and the reductase EasG, is needed. Furthermore, unraveling the complete transcriptional regulatory network that governs the eas gene cluster will be crucial for rationally engineering hyper-producing fungal strains. The continued integration of genomics, enzymology, and synthetic biology will undoubtedly accelerate the exploitation of this fascinating biosynthetic pathway for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes this compound I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to this compound I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]

- 10. A combined strategy for the overproduction of complex ergot alkaloid agroclavine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights into ergot alkaloid biosynthesis in Claviceps purpurea: An agroclavine synthase EasG catalyses, via a non-enzymatic adduct with reduced glutathione, the conversion of this compound-I aldehyde to agroclavine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An unexpected role of EasDaf: catalyzing the conversion of this compound aldehyde to this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An unexpected role of EasDaf: catalyzing the conversion of this compound aldehyde to this compound acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The ergot alkaloid gene cluster in Claviceps purpurea: extension of the cluster sequence and intra species evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity and Pharmacological Effects of Chanoclavine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chanoclavine, a tricyclic ergot alkaloid, has emerged as a molecule of significant interest within the scientific community due to its interactions with key neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and pharmacological effects. It details its interactions with serotonin (B10506) and dopamine (B1211576) receptors, presenting available quantitative data on its binding affinities and functional effects. The document outlines detailed experimental protocols for key assays used to characterize this compound's activity, including electrophysiological, in vivo, and in vitro functional and binding assays. Furthermore, it visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development, highlighting the therapeutic potential and areas for future investigation of this intriguing natural compound.

Introduction

This compound is a naturally occurring ergot alkaloid produced by various fungi of the Claviceps genus.[1] Structurally related to other ergoline (B1233604) compounds, it shares a tetracyclic ring system that bears resemblance to endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine. This structural similarity forms the basis of its pharmacological activity, allowing it to interact with a range of monoamine receptors.[2] While historically this compound has been considered to have no outstanding pharmacological activity, recent research has begun to unveil its specific interactions with neuronal receptors, suggesting potential therapeutic applications.[3][4] This guide synthesizes the current knowledge on this compound, focusing on its biological activities and pharmacological effects at the molecular and systemic levels.

Biological Activity and Pharmacological Effects

The primary pharmacological effects of this compound stem from its interaction with serotonin and dopamine receptors.

Interaction with Serotonin Receptors

This compound has been shown to interact with the 5-HT3A receptor, a ligand-gated ion channel. Electrophysiological studies on Xenopus oocytes expressing the human 5-HT3A receptor demonstrated that this compound acts as a competitive inhibitor.[5] The co-application of this compound with serotonin resulted in a concentration-dependent, reversible, and voltage-independent inhibition of the serotonin-induced inward current.[5] This suggests that this compound competes with serotonin for the same binding site on the 5-HT3A receptor.[5] This inhibitory action on 5-HT3A receptors, which are involved in emesis and gastrointestinal motility, suggests a potential therapeutic role for this compound as an antiemetic or in the management of irritable bowel syndrome (IBS).[6][7]

Interaction with Dopamine Receptors

Early studies in mice indicated that this compound stimulates dopamine D2 receptors in the brain.[1][8] In vitro receptor binding assays using ³H-spiperone, a D2 antagonist, showed that this compound has a lower displacement potency compared to bromocriptine, a well-known D2 agonist.[1] However, in vivo studies using a unilateral striatal 6-hydroxydopamine (6-OHDA) lesion model in mice, a common model for Parkinson's disease, demonstrated that a this compound analogue, KSU-1415, produced contralateral rotation, an effect characteristic of D2 receptor agonists.[1] This effect was suppressed by the D2 antagonist sulpiride, further supporting the D2 receptor-mediated action.[1] These findings suggest that this compound and its derivatives may have potential in conditions where D2 receptor stimulation is beneficial, such as Parkinson's disease.

Toxicity Profile

Toxicological studies in mice have indicated that this compound has a low toxicity profile. An acute oral toxicity study determined the median lethal dose (LD50) to be greater than 2000 mg/kg.[3][9] This classifies this compound in the lowest hazard category under the Globally Harmonized System of Classification and Labelling of Chemicals.[3] A three-week feeding study in mice with a daily dose of approximately 124 mg/kg also showed no significant toxicological effects on gross pathology, histology, hematology, or blood chemistry.[9]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Functional Activity of this compound

| Receptor | Assay Type | Species | Cell Line/System | Parameter | Value | Reference(s) |

| Human 5-HT3A | Two-Electrode Voltage Clamp | Xenopus laevis | Oocytes | IC50 | 107.2 µM | [5][7] |

Table 2: In Vivo Effects of this compound Analogues

| Model | Species | Compound | Dose | Effect | Reference(s) |

| Unilateral 6-OHDA Lesion | Mouse | KSU-1415 | Not Specified | Contralateral rotation | [1] |

Table 3: Toxicity Data for this compound

| Test | Species | Route of Administration | Parameter | Value | Reference(s) |

| Acute Toxicity | Mouse | Oral | LD50 | > 2000 mg/kg | [3][9] |

| Subchronic Toxicity | Mouse | Oral (feeding) | NOAEL | ~124 mg/kg/day | [9] |

Note: Data on the binding affinity (Ki) of this compound for a broad range of receptors is currently limited in the publicly available literature.

Detailed Experimental Protocols

Two-Electrode Voltage-Clamp Analysis of 5-HT3A Receptor Inhibition

This protocol is adapted from studies investigating the inhibitory effects of this compound on human 5-HT3A receptors expressed in Xenopus oocytes.[5]

Objective: To measure the effect of this compound on serotonin-induced currents in Xenopus oocytes expressing the human 5-HT3A receptor.

Materials:

-

Xenopus laevis oocytes

-

Human 5-HT3A receptor cRNA

-

This compound

-

Serotonin (5-HT)

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., ND96)

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate.

-

Inject each oocyte with approximately 50 nL of human 5-HT3A receptor cRNA (concentration to be optimized).

-

Incubate the injected oocytes for 2-4 days at 18°C in a suitable medium.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a saturating concentration of 5-HT to elicit a maximal inward current (I5-HT).

-

After washing out the 5-HT, co-apply varying concentrations of this compound with the same concentration of 5-HT.

-

Record the peak inward current in the presence of this compound.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the 5-HT-induced current by this compound at each concentration.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Mice

This protocol is a generalized procedure based on models used to assess the in vivo effects of dopamine receptor agonists.[1][10]

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in mice to study the rotational behavior induced by D2 receptor agonists like this compound analogues.

Materials:

-

Male mice (e.g., C57BL/6)

-

6-Hydroxydopamine (6-OHDA)

-

Desipramine (B1205290) and pargyline (B1678468) (optional, to protect noradrenergic neurons)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Hamilton syringe

Procedure:

-

Animal Preparation and Anesthesia:

-

Administer desipramine and pargyline (if used) prior to surgery.

-

Anesthetize the mouse and place it in the stereotaxic frame.

-

-

Stereotaxic Injection:

-

Expose the skull and locate the desired injection coordinates for the medial forebrain bundle or striatum.

-

Drill a small hole in the skull at the target coordinates.

-

Slowly lower the Hamilton syringe containing 6-OHDA solution to the target depth.

-

Infuse the 6-OHDA solution at a slow, controlled rate.

-

Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

-

-

Post-operative Care and Recovery:

-

Suture the incision and provide post-operative care, including analgesics and hydration.

-

Allow the animals to recover for at least two weeks for the lesion to fully develop.

-

-

Behavioral Testing:

-

Administer the test compound (e.g., a this compound analogue).

-

Place the mouse in a circular arena and record its rotational behavior (ipsilateral and contralateral turns) for a defined period.

-

Quantify the number of net contralateral turns as an index of D2 receptor agonist activity.

-

Competitive Radioligand Binding Assay

This is a general protocol for determining the binding affinity (Ki) of a compound for a specific receptor.[10]

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor (e.g., dopamine D2 receptor) by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

-

Unlabeled this compound

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a percentage of total binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay for D2 Receptor Agonism

This protocol is designed to measure the functional agonistic activity of compounds at Gαi/o-coupled receptors like the D2 dopamine receptor.[5][11]

Objective: To determine the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing the D2 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human D2 receptor

-

This compound

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

-

Cell Culture and Plating:

-

Culture the D2 receptor-expressing cells and seed them into a 96-well plate.

-

-

Assay Procedure:

-

Wash the cells and pre-incubate them with a PDE inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.

-

Incubate for a specified time to allow for the modulation of cAMP levels.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated cAMP production by this compound at each concentration.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualization of Signaling Pathways and Workflows

This compound's Interaction with the 5-HT3A Receptor

Caption: Competitive inhibition of the 5-HT3A receptor by this compound.

Proposed Signaling Pathway for D2 Receptor Agonism

Caption: Postulated downstream signaling of this compound at the D2 dopamine receptor.

Experimental Workflow for In Vivo Locomotor Activity Assessment

Caption: Workflow for assessing the effect of this compound on locomotor activity in mice.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of key neurotransmitter systems, with demonstrated activity at 5-HT3A and D2 receptors. Its competitive inhibition of the 5-HT3A receptor, coupled with its low toxicity, suggests potential for development as a therapeutic agent for conditions such as nausea, vomiting, and irritable bowel syndrome. Furthermore, its agonistic properties at the D2 receptor warrant further investigation for its potential role in managing Parkinson's disease and other dopamine-related disorders.

Future research should focus on several key areas. A comprehensive receptor binding profile, including a wide range of serotonin, dopamine, and adrenergic receptor subtypes, is crucial to fully understand its selectivity and potential off-target effects. Elucidating the detailed downstream signaling pathways activated by this compound at the D2 receptor, including its G-protein coupling preferences and its effects on β-arrestin recruitment and ERK phosphorylation, will provide a more complete picture of its mechanism of action. Finally, further in vivo studies are needed to correlate its receptor activity with behavioral outcomes and to assess its pharmacokinetic and pharmacodynamic properties in more detail. The continued exploration of this compound and its analogues holds promise for the discovery of novel therapeutics for a variety of neurological and gastrointestinal disorders.

References

- 1. Dopamine receptor stimulating effects of this compound analogues, tricyclic ergot alkaloids, in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Chanoclavine: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chanoclavine, a tricyclic ergot alkaloid, serves as a crucial intermediate in the biosynthesis of more complex ergot alkaloids, a class of compounds with significant pharmacological applications.[1][2] Its natural occurrence is predominantly in filamentous fungi, particularly within the genera Claviceps, Aspergillus, Penicillium, and the endophytic fungi Epichloë.[3][4] This document provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction, isolation, and quantification, and a visualization of its biosynthetic pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, mycology, and drug development.

Natural Sources and Occurrence of this compound

This compound is a secondary metabolite produced by a variety of fungi. Its presence is well-documented in the following genera:

-

Claviceps : This genus, particularly species like Claviceps purpurea, is the most well-known producer of ergot alkaloids.[3][5] this compound is an early intermediate in the complex biosynthetic pathways leading to medicinally important compounds like lysergic acid.[5]

-

Aspergillus : Several Aspergillus species, including Aspergillus fumigatus and Aspergillus japonicus, are known to produce this compound and other clavine alkaloids.[6][7] In these species, this compound is a key precursor to other pathway end-products.

-

Penicillium : Fungi of the genus Penicillium, such as Penicillium roqueforti, also synthesize this compound as part of their secondary metabolism.[8][9]

-

Epichloë : These endophytic fungi, which form symbiotic relationships with grasses, can produce a range of ergot alkaloids, including this compound.[3][10] The production of these alkaloids is thought to play a role in protecting the host plant from herbivores.[3]

Quantitative Occurrence of this compound

The concentration of this compound in its natural fungal sources can vary significantly depending on the species, strain, and culture conditions. While comprehensive data from wild-type strains is often not the focus of recent research, studies involving engineered fungal strains provide insight into the productive capacity of these organisms.

| Fungal Species/Strain | Culture Conditions/Genetic Modification | This compound Yield | Reference |

| Aspergillus nidulans (engineered) | Fungal-Yeast-Shuttle-Vector protocol for pathway refactoring | up to 241 mg/L | [2][11][12] |

| Saccharomyces cerevisiae (engineered) | Expression of Aspergillus japonicus pathway genes | 1.2 mg/L | [13] |

| Aspergillus japonicus (engineered in yeast) | Expression of DmaW_Aj2, EasF_Af, and EasC_Aj with wt EasE_Aj | 0.75 mg/L | [6] |

| Hybrid Sbio-Csyn System (engineered E. coli) | Whole-cell catalysis from a precursor | > 3 g/L | [2][12] |

| Claviceps purpurea var. agropyri | Culture on white rice medium (150 g) | Total of this compound, agroclavine (B1664434), and elymoclavine (B1202758): 2220.5 ± 564.1 µg | [14] |

| Penicillium roqueforti | Disruption of PrlaeA gene | Reduced production (from ~333 µg/g to 2.5-23.6 µg/g of roquefortine C, a downstream product) | [15] |

| Ipomoea muricata (plant) | Not specified | LOD: 0.039 µg/mL, LOQ: 0.118 µg/mL in plant material | [16] |

Note: Much of the recent quantitative data comes from genetically modified organisms designed for the overproduction of this compound, highlighting its importance as a biosynthetic intermediate.

Experimental Protocols

Extraction and Isolation of this compound from Fungal Cultures

The following protocol is a generalized procedure for the extraction and isolation of this compound from fungal cultures, based on common methods for ergot alkaloid purification.

-

Fermentation and Harvest : Cultivate the this compound-producing fungal strain in a suitable liquid medium (e.g., M102 medium for Claviceps purpurea) or on a solid substrate like rice.[4][14] After an appropriate incubation period (e.g., 28 days), harvest the fungal biomass and culture medium.[4]

-

Initial Extraction :

-

For liquid cultures, adjust the pH of the culture broth to be alkaline (pH 8-9.5) with a suitable base (e.g., sodium bicarbonate or ammonia (B1221849) solution).[5][17]

-

Extract the alkaloids from the alkalinized broth using a water-immiscible organic solvent such as chloroform (B151607) or ethyl acetate.[4][18] Perform the extraction multiple times to ensure a high yield.

-

For solid cultures, mix the culture material with an alkaline solution and then extract with an organic solvent.[4]

-

-

Acidic Wash : Combine the organic extracts and wash with a dilute aqueous acid solution (e.g., 1% tartaric acid). This step transfers the basic alkaloids into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.[5]

-

Back Extraction : Re-alkalinize the aqueous phase to pH 8-9.5 and extract the alkaloids back into an organic solvent like chloroform or ethyl acetate.[18]

-

Concentration and Purification :

-

Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.

-

Further purify the crude extract using chromatographic techniques. Column chromatography on silica (B1680970) gel or alumina (B75360) is a common method.

-

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used for the final purification and quantification of this compound.[19][20]

-

Quantification of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.

-

Instrumentation : An HPLC system equipped with a C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) and a Photodiode Array (PDA) or fluorescence detector is typically used.[12]

-

Mobile Phase : A gradient elution is often employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape.[12][19] An example gradient is a linear gradient from 10% to 100% acetonitrile in water over 10 minutes.[12]

-

Detection : this compound can be detected by its UV absorbance, typically around 280-296 nm.[19][20] For higher sensitivity and selectivity, fluorescence detection can be used (e.g., excitation at 330 nm and emission at 415 nm for ergot alkaloids).[21]

-

Quantification : A standard curve is generated by injecting known concentrations of a pure this compound standard. The concentration of this compound in unknown samples is then determined by comparing their peak areas to the standard curve.[16] The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be as low as 0.039 µg/mL and 0.118 µg/mL, respectively.[16]

Enzymatic Assay for this compound-I Dehydrogenase (EasD/FgaDH)

This enzyme catalyzes the oxidation of this compound-I to this compound-I aldehyde.

-

Enzyme Preparation : Overexpress the gene encoding EasD (or its homolog FgaDH) in a suitable host like E. coli and purify the recombinant protein using affinity chromatography (e.g., His-tag purification).[22]

-

Reaction Mixture : Prepare a reaction mixture containing:

-

Incubation : Incubate the reaction mixture at a suitable temperature (e.g., 30-37 °C) for a defined period (e.g., 20 minutes to 4 hours).[19][20]

-

Reaction Quenching and Analysis : Stop the reaction by adding a solvent like methanol.[19] Analyze the reaction products by HPLC to detect the formation of this compound-I aldehyde and the depletion of this compound-I.[20]

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound and its conversion to downstream ergot alkaloids.

Experimental Workflow for this compound Extraction and Isolation

Caption: General experimental workflow for the extraction and isolation of this compound.

References

- 1. New insights into ergot alkaloid biosynthesis in Claviceps purpurea: An agroclavine synthase EasG catalyses, via a non-enzymatic adduct with reduced glutathione, the conversion of this compound-I aldehyde to agroclavine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | A hybrid system for the overproduction of complex ergot alkaloid this compound [frontiersin.org]

- 3. Discovery and Characterization of Epichloë Fungal Endophytes from Elymus spp. in Northwest China [mdpi.com]

- 4. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]

- 5. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism [mdpi.com]

- 6. The important ergot alkaloid intermediate this compound-I produced in the yeast Saccharomyces cerevisiae by the combined action of EasC and EasE from Aspergillus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study of conditions of production of roquefortine and other metabolites of Penicillin roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Three Epichloë Endophytes from Hordeum bogdanii Wilensky in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A hybrid system for the overproduction of complex ergot alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scirp.org [scirp.org]

- 15. PrlaeA Affects the Production of Roquefortine C, Mycophenolic Acid, and Andrastin A in Penicillium roqueforti, but It Has Little Impact on Asexual Development | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. CS239441B1 - Method of isolation and division of alkaloids of agroclavin and elymoclavine - Google Patents [patents.google.com]

- 18. US4237291A - Process for the isolation of ergot alkaloids from culture suspensions - Google Patents [patents.google.com]

- 19. An unexpected role of EasDaf: catalyzing the conversion of this compound aldehyde to this compound acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Ergot alkaloid biosynthesis in Aspergillus fumigatus: conversion of this compound-I to this compound-I aldehyde catalyzed by a short-chain alcohol dehydrogenase FgaDH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Chanoclavine in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chanoclavine-I, a tricyclic ergoline (B1233604) alkaloid, represents a critical nexus in the secondary metabolism of numerous filamentous fungi, particularly within the Clavicipitaceae and Aspergillaceae families. It serves as the first stable intermediate in the intricate biosynthetic pathway of ergot alkaloids, a class of compounds renowned for their diverse and potent biological activities, which have been harnessed for various pharmaceutical applications. This technical guide provides an in-depth exploration of the biosynthesis of this compound-I, the enzymatic machinery governing its formation and subsequent conversion, and its broader significance in fungal secondary metabolism. Detailed experimental protocols for the extraction, purification, and analysis of this compound-I are presented, alongside a comprehensive summary of quantitative data related to its production and enzymatic conversion. Furthermore, this guide employs Graphviz visualizations to elucidate the key metabolic and signaling pathways involving this compound-I, offering a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have profoundly impacted medicine and agriculture. Among these, the ergot alkaloids, produced by various fungi of the genera Claviceps, Aspergillus, and Penicillium, stand out due to their wide range of pharmacological effects.[1] The biosynthesis of all ergot alkaloids proceeds through a common intermediate, this compound-I, making it a cornerstone of this important metabolic pathway.[2][3] Understanding the formation and fate of this compound-I is paramount for the biotechnological production of known ergot alkaloids and for the discovery of novel derivatives with therapeutic potential. This guide aims to provide a comprehensive technical overview of the role of this compound-I in fungal secondary metabolism, with a focus on its biosynthesis, enzymatic transformations, and methods for its study.

The Biosynthetic Pathway to this compound-I

The journey from primary metabolites to this compound-I is a multi-step process involving a dedicated cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster.[4] The pathway commences with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP).

The key enzymatic steps leading to this compound-I are:

-

Dimethylallyltryptophan Synthase (DmaW): This enzyme catalyzes the initial and committing step, the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring to form dimethylallyltryptophan (DMAT).[3]

-

N-methyltransferase (EasF): DMAT is then N-methylated by EasF to yield N-methyl-dimethylallyltryptophan (Me-DMAT).[2][3]

-

This compound-I Synthase (EasE) and Catalase (EasC): The conversion of Me-DMAT to this compound-I is a complex oxidative process that requires the coordinated action of two enzymes: the FAD-dependent oxidoreductase EasE (also known as this compound-I synthase) and the catalase EasC.[5][6] While the precise mechanism is still under investigation, it is understood that EasE and EasC are both necessary and sufficient for this transformation.[5][7] Recent studies suggest that EasC, a haem-containing catalase, catalyzes the formation of the central C ring of the ergoline structure through a complex radical oxidative cyclization.[1]

// Nodes Trp [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAT [label="Dimethylallyltryptophan\n(DMAT)", fillcolor="#FFFFFF", fontcolor="#202124"]; MeDMAT [label="N-Methyl-DMAT\n(Me-DMAT)", fillcolor="#FFFFFF", fontcolor="#202124"]; ChanoclavineI [label="this compound-I", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges {Trp, DMAPP} -> DMAT [label=" DmaW ", color="#34A853"]; DMAT -> MeDMAT [label=" EasF ", color="#34A853"]; MeDMAT -> ChanoclavineI [label=" EasE & EasC ", color="#34A853"]; }

Figure 1: Biosynthetic pathway of this compound-I.This compound-I as a Branch Point Intermediate

This compound-I is not an end product but rather a crucial branching point in the ergot alkaloid pathway. The subsequent steps determine the class of ergot alkaloids that will be produced.

The key enzyme in this branching is This compound-I dehydrogenase (EasD/FgaDH) , which oxidizes this compound-I to this compound-I aldehyde.[8][9] This aldehyde is the last common intermediate for the various branches of the ergot alkaloid pathway.[10]

From this compound-I aldehyde, the pathway can diverge to produce:

-

Clavine alkaloids such as agroclavine (B1664434) and festuclavine (B1196704) in the Clavicipitaceae and Trichocomaceae families, respectively.[10]

-

More complex lysergic acid derivatives and ergopeptines .[11]

// Nodes ChanoclavineI [label="this compound-I", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Chanoclavine_Aldehyde [label="this compound-I Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Agroclavine [label="Agroclavine", fillcolor="#FBBC05", fontcolor="#202124"]; Festuclavine [label="Festuclavine", fillcolor="#FBBC05", fontcolor="#202124"]; Lysergic_Acid [label="Lysergic Acid Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ergopeptines [label="Ergopeptines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ChanoclavineI -> Chanoclavine_Aldehyde [label=" EasD/FgaDH ", color="#34A853"]; Chanoclavine_Aldehyde -> Agroclavine [label=" Clavicipitaceae ", color="#5F6368"]; Chanoclavine_Aldehyde -> Festuclavine [label=" Trichocomaceae ", color="#5F6368"]; Agroclavine -> Lysergic_Acid [color="#5F6368"]; Lysergic_Acid -> Ergopeptines [color="#5F6368"]; }

Figure 2: this compound-I as a branch point in ergot alkaloid biosynthesis.Quantitative Data

The production of this compound-I and the kinetics of the enzymes involved in its metabolism have been quantified in several studies, particularly in the context of heterologous expression systems.

Table 1: Heterologous Production of this compound-I

| Host Organism | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | ~1.2 | [10] |

| Aspergillus nidulans | 241.0 | [10] |

| Escherichia coli (WCC) | >3000 | [10] |

Table 2: Kinetic Parameters of this compound-I Dehydrogenase (FgaDH) from Aspergillus fumigatus

| Substrate | KM (mM) | kcat (s-1) | Reference |

| This compound-I | 0.27 | 0.38 | [2][8] |

| NAD+ | 1.1 | 0.38 | [2][8] |

Experimental Protocols

Fungal Culture and this compound-I Production

A general protocol for the production of this compound-I in a fungal culture is outlined below. This protocol may need to be adapted based on the specific fungal strain and desired scale.

// Nodes Start [label="Start: Fungal Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="Inoculation of Liquid Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation [label="Incubation with Shaking\n(e.g., 25-30°C, 7-14 days)", fillcolor="#FFFFFF", fontcolor="#202124"]; Harvest [label="Harvest Culture Broth", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Extraction of this compound-I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Crude Extract", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Inoculation; Inoculation -> Incubation; Incubation -> Harvest; Harvest -> Extraction; Extraction -> End; }

Figure 3: General workflow for fungal production of this compound-I.Protocol:

-

Strain Maintenance: Maintain the fungal culture on a suitable solid medium, such as Potato Dextrose Agar (PDA), at the optimal growth temperature.

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium with mycelia or spores from the solid culture. Incubate with shaking to obtain a sufficient amount of biomass for inoculation of the production culture.

-

Production Culture: Inoculate the production medium with the seed culture. The composition of the production medium will vary depending on the fungal species but typically contains a carbon source (e.g., sucrose, glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Incubation: Incubate the production culture with shaking at the optimal temperature and for a sufficient duration to allow for the accumulation of this compound-I.

-

Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation. This compound-I is often found in both the mycelium and the culture filtrate.

Extraction and Purification of this compound-I

The following is a general protocol for the extraction and purification of this compound-I from fungal cultures.

Protocol:

-

Extraction from Mycelium:

-

Lyophilize the harvested mycelium and grind it into a fine powder.

-

Extract the powder with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

-

Repeat the extraction multiple times to ensure complete recovery.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Extraction from Culture Filtrate:

-

Adjust the pH of the culture filtrate to alkaline (pH 8-9) with a suitable base (e.g., ammonium (B1175870) hydroxide).

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or chloroform.

-

Combine the organic phases and evaporate the solvent to yield a crude extract.

-

-

Purification:

-

The crude extract can be purified using chromatographic techniques.

-

Column Chromatography: A common method is to use a silica (B1680970) gel column with a gradient of solvents, such as a mixture of chloroform and methanol with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a C18 column can be employed.

-

Analytical Methods

5.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the detection and quantification of this compound-I.[12]

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.[10] For example, a linear gradient from 10% to 100% acetonitrile over 10 minutes.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detector at a wavelength of 254 nm or a photodiode array (PDA) detector.[13]

-

Quantification: A standard curve should be prepared using a purified this compound-I standard.

5.3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass information, which is invaluable for the identification and structural confirmation of this compound-I.[10]

Protocol:

-

LC Conditions: Similar to the HPLC protocol described above, but typically with a smaller column internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.3 mL/min).[10]

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap.

-

Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode for targeted analysis of this compound-I (m/z of the protonated molecule [M+H]+ is approximately 257.16).

-

5.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of natural products, including this compound-I.

Protocol:

-

Sample Preparation: Dissolve a purified sample of this compound-I (typically >95% purity) in a deuterated solvent (e.g., CDCl3, CD3OD).[14]

-

1D NMR: Acquire 1H and 13C NMR spectra.

-

2D NMR: A suite of 2D NMR experiments should be performed to establish the connectivity of the molecule, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

Conclusion

This compound-I stands as a central molecule in the rich and complex world of fungal secondary metabolism. Its role as the inaugural stable intermediate in the biosynthesis of all ergot alkaloids underscores its importance. A thorough understanding of the enzymes that synthesize and modify this compound-I is not only fundamental to mycology and natural product chemistry but also holds immense potential for the biotechnological production of valuable pharmaceuticals. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore and harness the metabolic pathways that revolve around this pivotal fungal metabolite. The continued investigation into the regulation of the eas gene cluster and the intricate mechanisms of the involved enzymes will undoubtedly pave the way for novel strategies in drug discovery and development.

References

- 1. Superoxide-Driven Catalyst in Ergot Alkaloid Biosynthesis - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. The important ergot alkaloid intermediate this compound-I produced in the yeast Saccharomyces cerevisiae by the combined action of EasC and EasE from Aspergillus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloid cluster gene ccsA of the ergot fungus Claviceps purpurea encodes this compound I synthase, a flavin adenine dinucleotide-containing oxidoreductase mediating the transformation of N-methyl-dimethylallyltryptophan to this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The important ergot alkaloid intermediate this compound-I produced in the yeast Saccharomyces cerevisiae by the combined action of EasC and EasE from Aspergillus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthetic Pathways of Ergot Alkaloids [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ergot alkaloid biosynthesis in Aspergillus fumigatus: conversion of this compound-I to this compound-I aldehyde catalyzed by a short-chain alcohol dehydrogenase FgaDH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A hybrid system for the overproduction of complex ergot alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalase Involved in Oxidative Cyclization of the Tetracyclic Ergoline of Fungal Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production, detection, and purification of clavine-type ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Evolutionary Crossroads: A Technical Guide to the Chanoclavine Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chanoclavine biosynthetic gene cluster represents a pivotal juncture in the evolution of ergot alkaloids, a diverse class of fungal secondary metabolites with profound pharmacological and toxicological significance. This technical guide provides an in-depth exploration of the evolutionary dynamics that have shaped this cluster, leading to the vast chemical diversity observed in nature. We detail the core enzymatic steps leading to the foundational intermediate, this compound-I-aldehyde, and map the subsequent divergent pathways in key fungal lineages. By integrating quantitative data on gene distribution, detailed experimental protocols for functional analysis, and logical diagrams of biosynthetic and evolutionary pathways, this document serves as a comprehensive resource for researchers investigating fungal natural products and professionals engaged in their development.

Introduction: The this compound Core

Ergot alkaloids are a class of indole-derived natural products produced by fungi across several orders of the phylum Ascomycota, most notably in the families Clavicipitaceae (e.g., Claviceps), Aspergillaceae (e.g., Aspergillus, Penicillium), and Arthrodermataceae.[1][2] These compounds exhibit a wide range of bioactivities, from potent vasoconstrictors and neuroleptics to deadly toxins.

The evolutionary journey of all ergot alkaloids begins with a conserved set of biosynthetic steps encoded by the this compound gene cluster. The initial reactions convert L-tryptophan and dimethylallyl pyrophosphate (DMAPP) into the tricyclic clavine intermediate, this compound-I.[3][4] This intermediate is then oxidized to this compound-I-aldehyde, a critical branch-point metabolite that serves as the substrate for divergent, lineage-specific tailoring enzymes.[5][6] The genetic makeup of the "late-pathway" genes within the cluster dictates the final alkaloid profile of the producing organism, making the this compound cluster a fascinating model for studying the evolution of chemical diversity.[4][7]

Data Presentation: Gene Cluster Composition

The composition of the ergot alkaloid synthesis (EAS) gene cluster varies significantly between fungal genera, reflecting a dynamic evolutionary history. The "early" genes required for the synthesis of this compound-I-aldehyde are highly conserved, while the "late" genes responsible for subsequent modifications are more variable.

Table 1: Core Genes for this compound-I-Aldehyde Biosynthesis

| Gene Name | Encoded Enzyme Function | Fungal Genera with Homologs |

| dmaW | Dimethylallyltryptophan synthase (First step: Tryptophan prenylation) | Claviceps, Aspergillus, Penicillium, Epichloë, Arthroderma |

| easF | Dimethylallyltryptophan N-methyltransferase | Claviceps, Aspergillus, Penicillium, Epichloë, Arthroderma |

| easC | Catalase | Claviceps, Aspergillus, Penicillium, Epichloë, Arthroderma |

| easE | This compound-I synthase | Claviceps, Aspergillus, Penicillium, Epichloë, Arthroderma |

| easD | This compound-I dehydrogenase (Oxidizes this compound-I to the aldehyde) | Claviceps, Aspergillus, Penicillium, Epichloë, Arthroderma |

Table 2: Key Divergent "Late-Pathway" Genes and Their Products

| Gene Name | Encoded Enzyme Function | Key Fungal Lineage | Resulting Alkaloid Class |

| easA (reductase) | Reduces this compound-I-aldehyde | Aspergillaceae (e.g., A. fumigatus) | Festuclavine-type alkaloids |

| easA (isomerase) | Isomerizes this compound-I-aldehyde | Clavicipitaceae (e.g., C. purpurea) | Agroclavine-type alkaloids |

| easG | Festuclavine/Agroclavine synthase | Aspergillus / Claviceps | Festuclavine / Agroclavine |

| cloA | P450 monooxygenase (Oxidizes agroclavine/elymoclavine) | Clavicipitaceae | Lysergic acid and derivatives |

| lpsA, lpsB | Non-ribosomal peptide synthetases (NRPS) | Clavicipitaceae | Ergopeptines (complex amides) |

| easH | Cycloclavine synthase | Aspergillus japonicus | Cycloclavine |

Note: The absence of cloA and lps genes in fungi like Aspergillus and Penicillium is a primary reason they produce clavine alkaloids rather than the lysergic acid-derived ergopeptines characteristic of Claviceps.[1]

Biosynthetic and Evolutionary Pathways

The evolutionary significance of the this compound cluster lies in its role as a conserved functional core from which diverse chemical scaffolds are generated. This diversification is driven by key evolutionary mechanisms, including gene loss, gene duplication, and neofunctionalization.

Experimental Protocols

Functional characterization of the this compound biosynthetic genes is crucial for understanding their roles and evolutionary trajectories. Key methodologies include gene knockout to confirm function and heterologous expression to reconstitute pathways in a clean genetic background.

Protocol: Gene Knockout via Fusion PCR in Aspergillus

This protocol describes a common method for generating a gene replacement cassette using fusion PCR, followed by transformation into an Aspergillus species.[1][8][9]

Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. newprairiepress.org [newprairiepress.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Assembly of DNA Using Yeast Homologous Recombination (YHR) | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]